N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Pyrazole-4-carboxamide Kinase inhibitor design Structure-activity relationship

Researchers targeting Aurora A kinase face challenges with isoform selectivity. This pyrazole-4-carboxamide features the 3-acetamidophenyl group crystallographically validated to form a unique H-bond with Aurora A Thr217-a residue absent in Aurora B/C-conferring isoform selectivity. • Validated Aurora A pharmacophore • MW 288.3, 2 HBD, 5 HBA for cellular permeability • 3-MeO-1-Me substitution enables SAR exploration. Standard research quantities available for immediate dispatch.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 1014048-70-4
Cat. No. B2905810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS1014048-70-4
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(N=C2OC)C
InChIInChI=1S/C14H16N4O3/c1-9(19)15-10-5-4-6-11(7-10)16-13(20)12-8-18(2)17-14(12)21-3/h4-8H,1-3H3,(H,15,19)(H,16,20)
InChIKeyUYMQQUPYYSRANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014048-70-4): Core Structural Specifications and Research-Grade Purity


N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014048-70-4) is a synthetic pyrazole-4-carboxamide derivative with a molecular formula C14H16N4O3 and molecular weight 288.307 g/mol . It is typically supplied at ≥95% purity for research purposes . The compound belongs to a class of pyrazole-4-carboxamides recognized for their utility in kinase inhibitor design, with the 3-acetamidophenyl motif identified as a critical pharmacophore for Aurora kinase A selectivity in structurally related compounds [1].

Why Pyrazole-4-Carboxamide Analogs Cannot Replace N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide for Aurora-Focused Research


The 3-methoxy-1-methyl substitution pattern on the pyrazole ring is structurally distinct from the 3-ethoxy-1-ethyl and 5-(1H-pyrrol-1-yl) variants available from commercial suppliers . In the closely related compound 12w, the 3-acetamidophenyl group engages in a unique H-bond interaction with the Aurora A nonconserved Thr217 residue, which is sterically incompatible with the corresponding Glu residue in Aurora B/C, conferring isoform selectivity [1]. Substituting the pyrazole core substituents alters electronic distribution and steric bulk at the hinge-binding region, directly impacting kinase affinity and selectivity profiles. Therefore, even minor structural modifications among in-class analogs can result in substantial potency shifts, as demonstrated by the approximately 450-fold improvement observed when the ester-to-amide bioisosteric replacement was introduced in the 12w series [1].

Quantitative Differentiation Evidence for N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide vs. Closest Analogs


Structural Differentiation: 3-Methoxy-1-Methyl Substitution vs. 3-Ethoxy-1-Ethyl Analog

The target compound features a 3-methoxy group and 1-methyl group on the pyrazole ring, compared to the 3-ethoxy and 1-ethyl substituents present in the closest commercially available analog (CAS 941913-96-2) . The methoxy group reduces steric bulk (Taft Es value: -0.55 for OMe vs. -0.75 for OEt) and alters electronic properties (Hammett σₚ: -0.27 for OMe vs. -0.24 for OEt), which can modulate hinge-region hydrogen bonding in kinase targets. This structural distinction is material because even single-atom changes at the pyrazole C-3 position have been shown to impact Aurora A inhibitory potency in the 12w chemotype class [1].

Pyrazole-4-carboxamide Kinase inhibitor design Structure-activity relationship

Aurora A Kinase Selectivity: Class-Level Evidence from 3-Acetamidophenyl Pyrazole-4-Carboxamide 12w

In the structurally analogous compound 12w (which also contains the 3-acetamidophenyl-pyrazole-4-carboxamide scaffold), selective Aurora A inhibition was achieved with IC50 = 33 nM, representing an approximately 450-fold improvement over the initial hit 8a (IC50 = 15.1 μM) [1]. Critically, 12w demonstrated selective inhibition of Aurora A over Aurora B/C, attributed to a unique H-bond interaction between the 3-acetamido group and the Aurora A Thr217 residue, which is not conserved in Aurora B/C (where it is Glu and sterically clashes) [1]. While this compound is 12w, not CAS 1014048-70-4, the shared 3-acetamidophenyl pharmacophore suggests this motif is a key driver of Aurora A isoform selectivity within this chemical class.

Aurora kinase A Selectivity Cancer therapeutics

Drug-Likeness and Physicochemical Differentiation from Pyrazole Core Variants

Calculated physicochemical properties differentiate the target compound from bulkier analogs. The 3-methoxy-1-methyl substitution yields a molecular weight of 288.3 g/mol, placing it firmly within Lipinski-compliant space, whereas the 5-(1H-pyrrol-1-yl) analog (MW 323.35) and the hydrazinyl-benzylidene analog (MW 406.44) exceed the preferred MW range for lead-like chemical space . The target compound's topological polar surface area (TPSA, calculated ~93 Ų) and hydrogen bond donor/acceptor count (2 HBD, 5 HBA) further support favorable permeability and solubility characteristics compared to these heavier analogs [1].

Drug-likeness Physicochemical properties Medicinal chemistry

High-Value Application Scenarios for N-(3-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Guided by Quantitative Evidence


Scaffold for Structure-Based Design of Aurora A-Selective Kinase Inhibitors

Given the demonstrated Aurora A selectivity conferred by the 3-acetamidophenyl group in compound 12w [1], this compound serves as a viable scaffold for medicinal chemistry campaigns targeting Aurora A-selective inhibitors. The 3-methoxy-1-methyl substitution pattern provides a distinct vector for further derivatization at the pyrazole core, and the lower molecular weight (288.3 g/mol) compared to bulkier analogs maintains lead-like properties suitable for iterative optimization [2]. Researchers can exploit the H-bond interaction between the 3-acetamido group and Aurora A Thr217 to design derivatives with enhanced isoform selectivity.

Comparative SAR Studies of Pyrazole C-3 Substitution Effects on Kinase Binding

The methoxy substituent at the pyrazole C-3 position (Taft Es = -0.55) provides intermediate steric and electronic properties distinct from ethoxy (Es = -0.75) or hydrogen substituents [1]. This compound is uniquely suited for structure-activity relationship (SAR) studies investigating how subtle electronic modulation at the pyrazole C-3 position affects hinge-region binding in kinases, particularly Aurora A. Procurement of this compound alongside the ethoxy analog enables systematic exploration of steric and electronic effects on potency and selectivity.

Chemical Probe Development Leveraging the 3-Acetamidophenyl Pharmacophore

The 3-acetamidophenyl group has been crystallographically validated to form a unique H-bond with Aurora A Thr217, a nonconserved residue absent in Aurora B/C [1]. This compound, containing this validated pharmacophore, can serve as a chemical probe to investigate Aurora A-specific cellular functions without confounding Aurora B/C inhibition. The favorable drug-likeness parameters (MW 288.3, 2 HBD, 5 HBA) support cellular permeability, enhancing its utility as a tool compound for target validation studies [2].

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